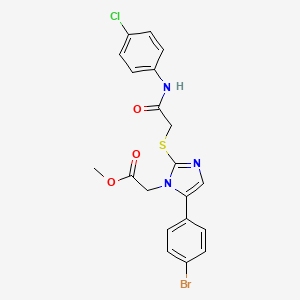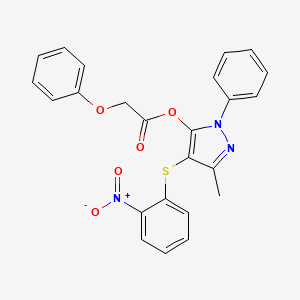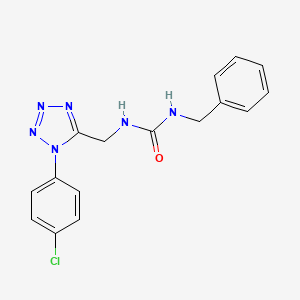
methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate is a useful research compound. Its molecular formula is C20H17BrClN3O3S and its molecular weight is 494.79. The purity is usually 95%.
BenchChem offers high-quality methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Overview of Imidazole Derivatives
Imidazole derivatives, including those with structural features similar to the specified chemical, have been extensively studied for their antitumor activity. The bis(2-chloroethyl)amino derivatives of imidazole, 4(5)-aminoimidazol-5(4)-carboxamide, 4-nitro-5-thioimidazole, benzimidazole, and imidazolylpeptides have shown promise in preclinical testing stages for new antitumor drugs and compounds with various biological properties (Iradyan, M., Iradyan, N., Arsenyan, F., & Stepanyan, G. M., 2009).
Carcinogenic Potential of Thiophene Analogues
Research into thiophene analogues of carcinogenic compounds such as benzidine and 4-aminobiphenyl, which share structural similarities with the specified chemical, provides insights into the potential carcinogenicity of such compounds. These studies are crucial for understanding the chemical and biological behavior that might influence tumor elicitation in vivo (Ashby, J., Styles, J., Anderson, D., & Paton, D., 1978).
Synthesis and Properties of Thiazolidinones
The synthesis of substituted 2trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones from chloral and substituted anilines, reflecting on the chemical diversity and potential biological activity of such compounds, sheds light on the synthetic versatility and the potential for creating compounds with significant biological activities (Issac, R., & Tierney, J., 1996).
Development of Antithrombotic Drugs
The development of (S)-clopidogrel, a potent antithrombotic and antiplatelet drug, which shares structural features with the specified chemical, emphasizes the importance of imidazole derivatives in the synthesis of pharmaceuticals. This review highlights synthetic methodologies, showcasing the pharmaceutical industry's interest in imidazole derivatives for drug development (Saeed, A., Shahzad, D., Faisal, M., Larik, F. A., El‐Seedi, H., & Channar, P., 2017).
Role in Synthesis of Heterocycles
The chemistry of 4-(dicyanomethylene)-3-methyl-l-phenyl-2-pyrazoline-5- ones, which can be structurally related to the specified compound, highlights the role of such molecules as privileged scaffolds in the synthesis of a wide range of heterocyclic compounds. This demonstrates the versatility of imidazole derivatives in creating biologically active molecules (Gomaa, M. A., & Ali, H., 2020).
Propriétés
IUPAC Name |
methyl 2-[5-(4-bromophenyl)-2-[2-(4-chloroanilino)-2-oxoethyl]sulfanylimidazol-1-yl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17BrClN3O3S/c1-28-19(27)11-25-17(13-2-4-14(21)5-3-13)10-23-20(25)29-12-18(26)24-16-8-6-15(22)7-9-16/h2-10H,11-12H2,1H3,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCQPHNKVZQYMKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CN1C(=CN=C1SCC(=O)NC2=CC=C(C=C2)Cl)C3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17BrClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 2-(5-(4-bromophenyl)-2-((2-((4-chlorophenyl)amino)-2-oxoethyl)thio)-1H-imidazol-1-yl)acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-1-[2-Hydroxy-3-(trifluoromethyl)benzyl]-2alpha-(alpha-hydroxybenzhydryl)pyrrolidine](/img/structure/B2770012.png)

![5-Iodo-3-(p-tolyl)benzo[c]isoxazole](/img/structure/B2770015.png)
![N-(2,6-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2770016.png)


![N-(2-([1,1'-biphenyl]-4-yl)-2-hydroxypropyl)-2-(methylthio)benzamide](/img/structure/B2770023.png)
![2-[(3-Bromobenzoyl)amino]-5-methylbenzenecarboxylic acid](/img/structure/B2770024.png)
![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]-2-methyl-6-(trifluoromethyl)pyrimidine](/img/structure/B2770026.png)
![5-((3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)methyl)-2-(naphthalen-1-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/no-structure.png)
![methyl 2-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamido)thiophene-3-carboxylate](/img/structure/B2770030.png)


